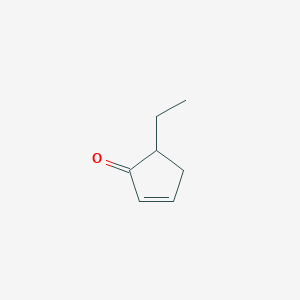
5-Ethylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O It is a cyclopentenone derivative, characterized by a five-membered ring with a double bond and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-pentadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-ethylcyclopent-2-en-1-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the ketone oxygen can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Ethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Ethylcyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. The compound’s ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone with a five-membered ring but without the ethyl group.
Cyclopent-2-en-1-one: Similar structure but lacks the ethyl substituent.
5-Methylcyclopent-2-en-1-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
5-Ethylcyclopent-2-en-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its analogs
Eigenschaften
CAS-Nummer |
34094-63-8 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
5-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
ZUWLMAOLTHLUHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



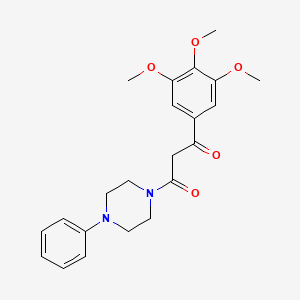
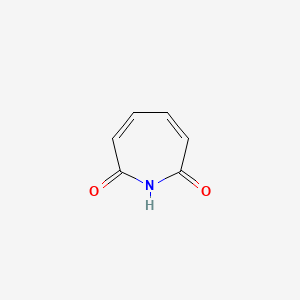


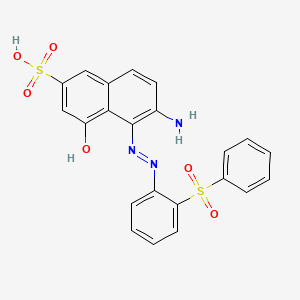
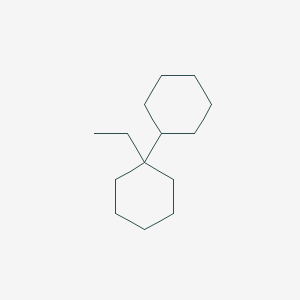
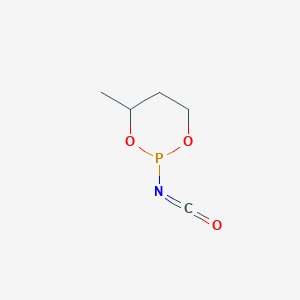

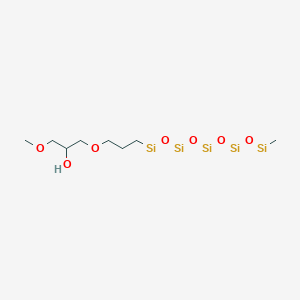
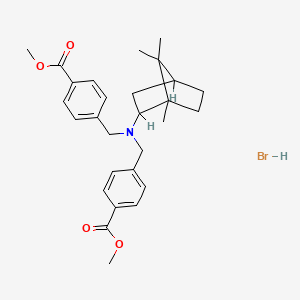
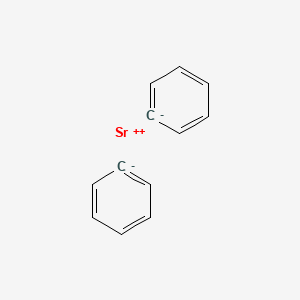
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
